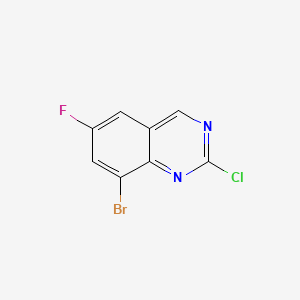
8-Bromo-2-chloro-6-fluoroquinazoline
Vue d'ensemble
Description
8-Bromo-2-chloro-6-fluoroquinazoline is an organic compound with the molecular formula C8H3BrClFN2 . It is a solid substance that is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-6-fluoroquinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound has three halogen substituents: a bromine atom at the 8th position, a chlorine atom at the 2nd position, and a fluorine atom at the 6th position .Physical And Chemical Properties Analysis
8-Bromo-2-chloro-6-fluoroquinazoline is a solid substance . It has a molecular weight of 261.48 .Applications De Recherche Scientifique
Insights from 8-Hydroxyquinoline and Its Derivatives
Biological Activities and Therapeutic Potentials
8-Hydroxyquinoline (8-HQ) derivatives have garnered significant attention due to their broad spectrum of biological activities. These compounds exhibit potent anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, making them promising candidates for drug development. Their metal chelation properties further enhance their potential as therapeutic agents for various diseases, including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Applications in Environmental and Biological Sensing
Fluorescent Probes for Zinc Ion Determination
The design of fluorescent chemosensors based on 8-amidoquinoline derivatives highlights their utility in detecting Zn2+ ions in environmental and biological applications. These derivatives improve water solubility and cell membrane permeability, which is crucial for biological studies and environmental monitoring. The research underscores the importance of developing sensitive and selective probes for zinc analysis, showcasing the adaptability of quinoline derivatives in sensor technology (Mohamad et al., 2021).
Potential in Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity
Quinoline derivatives are also explored within the context of antioxidant activity assays, such as the ABTS/PP decolorization assay. These studies are pivotal for understanding the antioxidant capacities of various compounds, which is essential in fields ranging from food engineering to pharmaceuticals. The involvement of quinoline derivatives in these assays demonstrates their potential role in the comprehensive analysis of antioxidant activities in complex samples (Ilyasov et al., 2020).
Safety And Hazards
Safety data sheets suggest that contact with skin, eyes, and respiratory system should be avoided . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
8-bromo-2-chloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWVYPXKPYPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731240 | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-6-fluoroquinazoline | |
CAS RN |
953039-63-9 | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

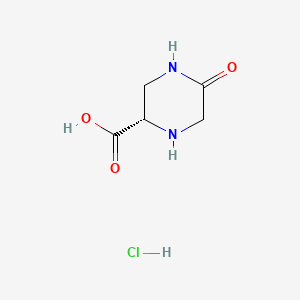


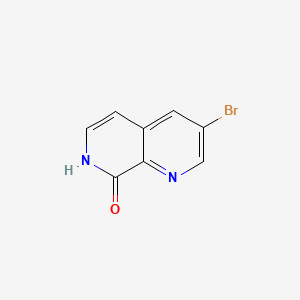
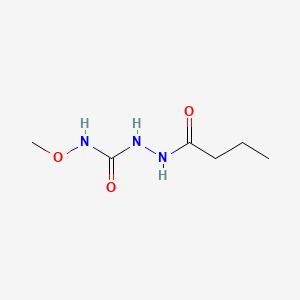
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


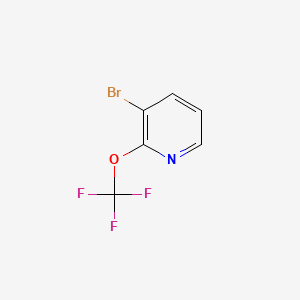
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)